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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B1155724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Lanicemine and its deuterated analog,
Lanicemine-d5. Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), also known as
AZDG6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been
investigated for its potential as a rapid-acting antidepressant with minimal psychotomimetic
side effects.[1][2] Lanicemine-d5 is the stable isotope-labeled version of Lanicemine, which
serves a critical role in the analytical quantification of the parent compound. This document will
delve into the core technical aspects of both molecules, presenting quantitative data,
experimental methodologies, and visual representations of relevant biological pathways and
workflows.

Chemical and Physical Properties

The primary physical difference between Lanicemine and Lanicemine-d5 is the increased
molecular weight of the latter due to the replacement of five hydrogen atoms with deuterium.
This isotopic substitution is key to its use in analytical applications, particularly mass
spectrometry.
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Property Lanicemine Lanicemine-d5
Molecular Formula Ci3HiaN2 Ci13HoDsN2
Molar Mass 198.27 g/mol ~203.30 g/mol
] (1S)-1-phenyl-2-(pyridin-2- (1S)-1-(phenyl-d5)-2-(pyridin-
Chemical Structure ) i
yl)ethanamine 2-yl)ethanamine
Synonyms AZD6765, AR-R 15896AR
CAS Number 153322-05-5 Not available

Pharmacology: A Comparative Overview
Mechanism of Action

Lanicemine functions as a low-trapping, non-selective, and voltage-dependent NMDA receptor
channel blocker.[2][3] It binds to a site within the NMDA receptor's ion channel pore, thereby
inhibiting the influx of calcium ions (Ca2*) that is triggered by the binding of glutamate and a co-
agonist (glycine or D-serine).[4][5] The "low-trapping" characteristic of Lanicemine means it has
a faster dissociation rate from the channel compared to other NMDA receptor antagonists like
ketamine.[6] This property is thought to contribute to its reduced psychotomimetic side effects.

[2][6]

The antidepressant effects of NMDA receptor antagonists are hypothesized to involve
downstream signaling cascades. By blocking the NMDA receptor, these compounds can lead
to an increase in glutamate release, which in turn activates a-amino-3-hydroxy-5-methyl-4-
iIsoxazolepropionic acid (AMPA) receptors.[7] This activation is believed to stimulate the release
of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin
(mTOR) signaling pathway, both of which are crucial for synaptogenesis and neural plasticity.[7]

[8]

While no direct pharmacological studies on Lanicemine-d5 have been published, its
mechanism of action is presumed to be identical to that of Lanicemine, as deuterium
substitution does not typically alter the fundamental pharmacological target of a drug.

Pharmacodynamics
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Quantitative data on the binding affinity and inhibitory concentration of Lanicemine for the
NMDA receptor are available from in vitro studies.

Parameter Value Cell Typel/Assay Condition
Ki (Receptor Binding Affinity) 0.56-2.1 uM NMDA Receptor
ICso (Half Maximal Inhibitory
) 4-7 uyM CHO Cells
Concentration)
ICso 6.4 uM Xenopus Oocytes

Data sourced from MedChemExpress and Cayman Chemical.[3][9]

Specific pharmacodynamic data for Lanicemine-d5 are not publicly available. It is important to
note that while the mechanism of action is expected to be the same, subtle differences in
binding affinity or potency due to the kinetic isotope effect cannot be entirely ruled out without
direct experimental evidence.

Pharmacokinetics

Pharmacokinetic data for Lanicemine have been established in clinical studies.

Parameter Value Study Population

Healthy subjects and patients
Systemic Clearance (CL) 9.43 L/h with Major Depressive
Disorder (MDD)

Central Volume of Distribution 106 Healthy subjects and patients
(V1) with MDD

Peripheral Volume of 4731 Healthy subjects and patients
Distribution (V2) ' with MDD
Intercompartmental Clearance 757 Uh Healthy subjects and patients
Q) ' with MDD

Terminal Half-life (T1/2) ~16 h Healthy subjects
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Data sourced from PubMed.[10][11][12]

No dedicated pharmacokinetic studies have been published for Lanicemine-d5. However, the
principle behind using deuterated compounds in drug development is to leverage the kinetic
isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H)
bond.[5] This can slow down metabolic processes that involve the cleavage of these bonds,
potentially leading to:

o Reduced metabolism: This could result in a longer half-life and increased overall drug
exposure.

» Altered metabolite profile: Deuteration might shift the metabolic pathway, potentially reducing
the formation of toxic metabolites.

Without experimental data, these potential pharmacokinetic advantages of Lanicemine-d5
remain theoretical.

Signaling Pathways

The primary signaling pathway influenced by Lanicemine is the glutamatergic system,
specifically through the NMDA receptor.
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Caption: NMDA Receptor Signaling Pathway and the Action of Lanicemine.

Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound like
Lanicemine for the NMDA receptor.

e Preparation of Membranes:
o Homogenize rat brain cortical tissue in a cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Centrifuge the homogenate at low speed to remove nuclei and large debris.
o Centrifuge the resulting supernatant at high speed to pellet the membranes.

o Wash the membrane pellet multiple times by resuspension and centrifugation to remove
endogenous ligands.

o Resuspend the final membrane pellet in the assay buffer.
e Binding Assay:

o In a 96-well plate, add the membrane preparation, a radiolabeled NMDA receptor
antagonist (e.g., [*(HJMK-801), and varying concentrations of the test compound
(Lanicemine).

o For non-specific binding determination, add a high concentration of a known non-labeled
NMDA receptor antagonist (e.g., unlabeled MK-801).

o Incubate the plate at a controlled temperature (e.g., room temperature) for a specific
duration to allow binding to reach equilibrium.

o Detection and Analysis:

o Rapidly filter the contents of each well through a glass fiber filter mat to separate bound
from free radioligand.
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o Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Determine the ICso value of the test compound by non-linear regression analysis of the
competition binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Tail Suspension Test (TST) for Antidepressant-
Like Activity

This behavioral assay is used to screen for potential antidepressant effects.

e Animals: Use male mice (e.g., C57BL/6 strain) housed under standard laboratory conditions
with a 12-hour light/dark cycle and ad libitum access to food and water.

e Drug Administration: Administer Lanicemine (e.g., 10 mg/kg) or vehicle (e.g., saline) via
intraperitoneal (i.p.) injection at a specific time point (e.g., 60 minutes) before the test.

e Test Procedure:

o Individually suspend each mouse by its tail from a horizontal bar using adhesive tape,
ensuring the mouse cannot touch any surfaces.

o Record the total duration of immobility during a 6-minute test period. Immobility is defined
as the absence of any movement except for minor respiratory movements.

o Data Analysis:

o Compare the mean duration of immobility between the drug-treated group and the vehicle-
treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
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o A significant reduction in immobility time in the drug-treated group is indicative of an

antidepressant-like effect.[3]

Proof-of-Mechanism Clinical Trial in PTSD

This outlines the design of a study to evaluate the effects of Lanicemine on behavioral
sensitization in individuals with Post-Traumatic Stress Disorder (PTSD).

» Study Design: A randomized, double-blind, placebo-controlled, parallel-arm Phase 1b trial.

o Participants: Individuals with a diagnosis of PTSD and evidence of enhanced anxiety-
potentiated startle (APS).

« Intervention: Participants receive multiple intravenous infusions of Lanicemine (e.g., 100 mg)
or a matching placebo (e.g., 0.9% saline) over a specified period.

e Outcome Measures:
o Primary Outcome: Change in APS from baseline to the end of the final infusion.
o Secondary/Exploratory Outcomes:

» Electroencephalography (EEG) gamma-band power to assess NMDA receptor target

engagement.

» Clinician-Administered PTSD Scale (CAPS-5) scores to measure changes in symptom

severity.
» Safety and tolerability assessments.

o Rationale: This design aims to establish a "proof-of-mechanism" by linking the drug's target
engagement (measured by EEG) to a change in a relevant behavioral biomarker (APS) and

clinical symptoms.[10][13]

The Role of Lanicemine-d5 in Research and
Development
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The primary and critical application of Lanicemine-d5 is as an internal standard for the
quantitative analysis of Lanicemine in biological matrices such as plasma, urine, or tissue
homogenates. This is typically performed using liquid chromatography-mass spectrometry (LC-
MS/MS).

Why is a deuterated internal standard ideal?

o Similar Physicochemical Properties: Lanicemine-d5 has nearly identical chemical and
physical properties to Lanicemine. This means it behaves similarly during sample extraction,
chromatographic separation, and ionization in the mass spectrometer. This co-elution and
similar behavior minimize variability and improve the accuracy and precision of the
quantification.

» Mass Differentiation: Despite its similar behavior, Lanicemine-d5 is easily distinguished from
Lanicemine by a mass spectrometer due to its higher molecular weight. This allows for the
simultaneous detection and independent quantification of both the analyte (Lanicemine) and
the internal standard (Lanicemine-d5).

o Accurate Quantification: By adding a known amount of Lanicemine-d5 to each sample at
the beginning of the analytical process, any loss of the analyte during sample preparation
can be corrected for by measuring the recovery of the internal standard. This ensures a
highly accurate determination of the true concentration of Lanicemine in the sample.

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of a novel
NMDA receptor antagonist.
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Caption: Preclinical evaluation workflow for an NMDA receptor antagonist.

Conclusion

Lanicemine is a well-characterized low-trapping NMDA receptor antagonist with a known
pharmacokinetic and pharmacodynamic profile from extensive preclinical and clinical research.
Its development, however, was discontinued as it did not meet primary endpoints in later-phase
clinical trials for depression.[2]

Lanicemine-d5, its deuterated counterpart, is an indispensable tool for the accurate
bioanalysis of Lanicemine. While the principles of deuteration suggest potential for an improved
pharmacokinetic profile, there is currently no publicly available data to support this for
Lanicemine-d>5. Its role remains firmly in the analytical realm, facilitating the robust
guantification required for pharmacokinetic and metabolism studies of Lanicemine. For
researchers in drug development, understanding the distinct roles of the parent compound and
its stable isotope-labeled analog is crucial for advancing through the preclinical and clinical
phases of evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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